molecular formula C9H10ClNO2 B1664971 2-chloro-N-(3-methoxyphenyl)acetamide CAS No. 7641-08-6

2-chloro-N-(3-methoxyphenyl)acetamide

Cat. No. B1664971
CAS RN: 7641-08-6
M. Wt: 199.63 g/mol
InChI Key: JJNAIBJFYFWTIA-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI) is a bioactive chemical.

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

  • Metabolism of Chloroacetamide Herbicides in Liver Microsomes : Compounds similar to 2-chloro-N-(3-methoxyphenyl)acetamide, like chloroacetamide herbicides, have been studied for their metabolism in human and rat liver microsomes. These studies reveal insights into the complex metabolic pathways involved in the biotransformation of these herbicides, highlighting the importance of understanding environmental and health impacts of such compounds (Coleman et al., 2000).

Synthesis and Medical Applications

  • Green Synthesis for Dye Production : The synthesis of related compounds like N-(3-Amino-4-methoxyphenyl)acetamide is crucial for the production of azo disperse dyes. This highlights the potential for 2-chloro-N-(3-methoxyphenyl)acetamide in the development of dyes and pigments through eco-friendly processes (Zhang Qun-feng, 2008).

  • Antimicrobial Properties : Derivatives of acetamide compounds, including those structurally similar to 2-chloro-N-(3-methoxyphenyl)acetamide, have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests potential research applications of 2-chloro-N-(3-methoxyphenyl)acetamide in the development of antimicrobial agents (Debnath & Ganguly, 2015).

Environmental Degradation and Monitoring

  • Biodegradation of Related Herbicides : Studies on the biodegradation of chloroacetamide herbicides, closely related to 2-chloro-N-(3-methoxyphenyl)acetamide, reveal insights into microbial degradation pathways. These findings are crucial for understanding the environmental fate and potential bioremediation strategies for related compounds (Lee & Kim, 2022).

  • Monitoring Groundwater Contamination : Research on acetochlor, a similar chloroacetamide herbicide, highlights the importance of monitoring programs to understand the environmental impact of such chemicals in groundwater. This suggests a potential area of research application for 2-chloro-N-(3-methoxyphenyl)acetamide in environmental monitoring and impact assessment (De Guzman et al., 2005).

properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNAIBJFYFWTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170129
Record name Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-methoxyphenyl)acetamide

CAS RN

17641-08-6
Record name 2-Chloro-N-(3-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17641-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Acetanisidide, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-META-ACETANISIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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